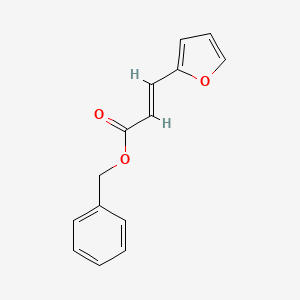

Benzyl 3-(furan-2-yl)acrylate

描述

Structure

3D Structure

属性

分子式 |

C14H12O3 |

|---|---|

分子量 |

228.24 g/mol |

IUPAC 名称 |

benzyl (E)-3-(furan-2-yl)prop-2-enoate |

InChI |

InChI=1S/C14H12O3/c15-14(9-8-13-7-4-10-16-13)17-11-12-5-2-1-3-6-12/h1-10H,11H2/b9-8+ |

InChI 键 |

GNXVEEWXMLTBEQ-CMDGGOBGSA-N |

手性 SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=CO2 |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CO2 |

产品来源 |

United States |

Synthetic Methodologies for Benzyl 3 Furan 2 Yl Acrylate and Its Analogues

Direct Esterification Protocols

The direct esterification of 3-(furan-2-yl)acrylic acid with benzyl (B1604629) alcohol represents a fundamental approach to synthesizing benzyl 3-(furan-2-yl)acrylate. This transformation can be achieved through several methods, including carbodiimide-mediated coupling and acid-catalyzed condensation.

Carbodiimide-Mediated Coupling Strategies

Carbodiimide-mediated coupling is a widely used method for ester formation under mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are employed to activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. The reaction typically proceeds in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), which enhances the reaction rate.

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by benzyl alcohol to furnish the desired ester, benzyl 3-(furan-2-yl)acrylate, and a urea (B33335) byproduct. The choice of solvent and reaction temperature can be optimized to maximize the yield and purity of the product.

Acid-Catalyzed Condensation Pathways

Acid-catalyzed esterification, also known as Fischer esterification, is a classic and cost-effective method for producing esters. ucalgary.ca This equilibrium process involves the reaction of 3-(furan-2-yl)acrylic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ucalgary.cagoogle.com

To drive the equilibrium towards the product side, the water formed during the reaction is typically removed by azeotropic distillation or by using a dehydrating agent. The reactivity of the alcohol follows the order of primary > secondary > tertiary, making benzyl alcohol a suitable substrate for this reaction. ucalgary.ca While effective, this method may not be suitable for substrates sensitive to strong acidic conditions. Recent advancements have also explored the use of ionic iron(III) complexes as catalysts for the esterification of benzylic C-H bonds with carboxylic acids. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction Approaches

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the stereoselective synthesis of alkenes, including α,β-unsaturated esters like benzyl 3-(furan-2-yl)acrylate. rsc.orgclockss.org This reaction offers significant advantages over the traditional Wittig reaction, such as the use of more nucleophilic phosphonate (B1237965) carbanions and the ease of removal of the water-soluble phosphate (B84403) byproduct. orgsyn.org

Optimized Reaction Conditions and Reagent Selection

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of benzyl 3-(furan-2-yl)acrylate, this typically involves the reaction of furfural (B47365) with a benzyl-substituted phosphonoacetate reagent, such as benzyl 2-(diethoxyphosphoryl)acetate.

The choice of base, solvent, and reaction temperature is crucial for optimizing the yield and stereoselectivity of the reaction. Common bases used include sodium hydride, potassium tert-butoxide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The reaction is often carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Researchers have also explored the use of deep eutectic solvents (DESs) as a greener alternative, which can enhance the stereoselectivity of the reaction. rsc.org

Below is a table summarizing the effect of different bases and solvents on the yield of a model HWE reaction.

| Base | Solvent | Yield (%) |

| DBU | Dichloromethane | 25 |

| DBU (excess carbonyl) | Dichloromethane | 52 |

| Other bases/solvents | - | Comparable or slightly worse |

| Data based on a model reaction for the synthesis of α,β-didehydroamino acid derivatives. researchgate.net |

Stereoselective Synthesis of (E)-Benzyl 3-(furan-2-yl)acrylate

A key advantage of the HWE reaction is its ability to afford the thermodynamically more stable (E)-isomer of the α,β-unsaturated ester with high selectivity. rsc.org The stereochemical outcome is influenced by the nature of the phosphonate reagent and the reaction conditions. The use of specific HWE reagents, such as those developed by Still and Gennari, can further enhance the stereoselectivity towards the (Z)-isomer if desired, although for acrylates, the (E)-isomer is generally favored. orgsyn.org

The synthesis of (E)-3-(furan-2-yl)acrylic acid, the precursor to the benzyl ester, has been reported with high stereoselectivity. clearsynth.com Subsequent esterification would yield the corresponding (E)-benzyl 3-(furan-2-yl)acrylate.

Convergent and Divergent Synthetic Routes

Beyond the direct methods described above, the synthesis of benzyl 3-(furan-2-yl)acrylate and its analogues can be approached through more complex, multi-step strategies. These can be categorized as either convergent or divergent syntheses.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For benzyl 3-(furan-2-yl)acrylate, this could involve the synthesis of a furan-containing fragment and a benzyl acrylate-like fragment, followed by their coupling. This approach can be efficient for building complex molecules. Research on the synthesis of oligoaryls containing alternating benzene (B151609) and furan (B31954) rings demonstrates a convergent/divergent method starting from propargylic dithioacetals. nih.gov

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. For instance, 3-(furan-2-yl)acrylic acid can be considered a key intermediate. nih.govresearchgate.net From this acid, a library of different esters, including benzyl 3-(furan-2-yl)acrylate, can be prepared by reacting it with various alcohols. researchgate.net This approach is particularly useful for generating a series of related compounds for structure-activity relationship studies.

Construction via 3-(Furan-2-yl)acrylic Acid and Benzyl Halides

A straightforward and economical method for preparing benzyl α,β-unsaturated carboxylates, including benzyl 3-(furan-2-yl)acrylate, involves the reaction of the corresponding α,β-unsaturated carboxylic acid with a benzyl halide. arkat-usa.org This esterification is typically carried out using equimolar amounts of 3-(furan-2-yl)acrylic acid and benzyl bromide in the presence of a base like sodium bicarbonate. arkat-usa.org The reaction mixture is generally heated to facilitate the conversion. arkat-usa.org This approach is advantageous due to the use of commercially available and inexpensive reagents under mild conditions. arkat-usa.org

The general procedure involves heating and stirring the α,β-unsaturated carboxylic acid and benzyl bromide with sodium bicarbonate. arkat-usa.org After the reaction is complete, the mixture is cooled, diluted with an appropriate organic solvent such as ethyl acetate (B1210297), and washed to remove salts and impurities. arkat-usa.org The organic layer is then dried and concentrated to yield the crude product, which can be further purified by recrystallization. arkat-usa.org This method has been reported to produce benzyl (E)-3-(furan-2-yl)acrylate as a dark brown oil in good yield (78%). arkat-usa.org

| Reactants | Reagents | Conditions | Product | Yield (%) | Reference |

| 3-(Furan-2-yl)acrylic acid, Benzyl bromide | Sodium bicarbonate | 90 °C, 24 h | Benzyl (E)-3-(furan-2-yl)acrylate | 78 | arkat-usa.org |

| α,β-Unsaturated carboxylic acids, Benzyl bromide | Sodium bicarbonate | 90 °C, 24 h | Benzyl α,β-unsaturated carboxylates | Good to Excellent | arkat-usa.org |

Multi-Step Synthesis from Furan-2-carbaldehyde Precursors

An alternative and highly versatile route to benzyl 3-(furan-2-yl)acrylate begins with furan-2-carbaldehyde, a readily available biomass-derived platform chemical. nih.govsphinxsai.comdamascusuniversity.edu.sy This multi-step approach typically involves an initial carbon-carbon bond-forming reaction to construct the acrylate (B77674) backbone, followed by esterification.

The key step is often a Knoevenagel condensation, a well-established and efficient reaction in synthetic organic chemistry. nih.govresearchgate.net This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sphinxsai.comdamascusuniversity.edu.sy In this context, furan-2-carbaldehyde is reacted with a compound like malonic acid or its monoester equivalent to form 3-(furan-2-yl)acrylic acid. nih.govresearchgate.net Various catalysts can be employed for this transformation, including organic amines like piperidine (B6355638) or heterogeneous bases such as anhydrous sodium carbonate. sphinxsai.comnih.govresearchgate.net The reaction conditions are often mild, sometimes proceeding at room temperature in green solvents like ethanol (B145695) or even water, which enhances the eco-friendly characteristics of the protocol. nih.govresearchgate.net

Once 3-(furan-2-yl)acrylic acid is synthesized, it can be esterified with benzyl alcohol or a benzyl halide to yield the target compound, benzyl 3-(furan-2-yl)acrylate. arkat-usa.orgnih.gov This esterification can be achieved through various methods, including acid-catalyzed reactions with benzyl alcohol or the previously described reaction with benzyl halides. arkat-usa.orgmdpi.com

A specific example involves the Knoevenagel condensation of furan-2-carbaldehyde and malonic acid, which can be catalyzed by various organocatalysts to produce 3-(furan-2-yl)acrylic acid. researchgate.net This intermediate is then subjected to esterification. arkat-usa.org Another variation involves the direct condensation of furan-2-carbaldehyde with a benzyl ester of an active methylene compound, although this is less commonly reported for this specific target.

| Starting Material | Key Intermediate | Final Step | Product | Key Features | References |

| Furan-2-carbaldehyde | 3-(Furan-2-yl)acrylic acid | Esterification with benzyl halide/alcohol | Benzyl 3-(furan-2-yl)acrylate | Utilizes biomass-derived precursors, often employs green reaction conditions. | nih.govsphinxsai.comdamascusuniversity.edu.synih.govresearchgate.net |

Palladium-Catalyzed Synthesis and Related Transformations

Modern synthetic chemistry offers powerful palladium-catalyzed methods for the formation of C-C and C-O bonds, which can be applied to the synthesis of benzyl 3-(furan-2-yl)acrylate and its analogues. These methods often provide high efficiency, selectivity, and functional group tolerance.

One of the most prominent palladium-catalyzed reactions for this purpose is the Heck reaction. acs.orgorganic-chemistry.org The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of furan acrylates, this could involve the coupling of a 2-halofuran with a benzyl acrylate. The dehydrogenative Heck reaction is a variation that allows for the direct coupling of furans with acrylates, activating a C-H bond of the furan ring. acs.org This reaction is typically catalyzed by a palladium(II) species, often with an oxidant to regenerate the active catalyst. acs.org

Palladium-catalyzed carbonylation reactions also represent a valuable strategy for synthesizing furan derivatives that can be precursors to or analogues of benzyl 3-(furan-2-yl)acrylate. nih.govresearchgate.netresearchgate.net These reactions introduce a carbonyl group into a molecule using carbon monoxide. For instance, the palladium-catalyzed alkoxycarbonylation of furfuryl alcohol derivatives can produce furan-2-yl acetates and related esters. researchgate.net While not a direct synthesis of the acrylate, this highlights the utility of palladium catalysis in functionalizing the furan core.

Furthermore, palladium-catalyzed cross-coupling reactions can be used to synthesize substituted furan derivatives which can then be further elaborated. For example, the C-H arylation of benzofurans (a related furan-containing scaffold) with various arylating agents demonstrates the power of palladium catalysis in modifying the furan ring system. nih.gov

While direct palladium-catalyzed synthesis of benzyl 3-(furan-2-yl)acrylate from simple precursors in one step is not extensively documented, the principles of Heck coupling and carbonylation provide a robust framework for designing such synthetic routes or for preparing a wide range of structurally related furan-based compounds.

| Catalytic Method | Description | Application to Furan Acrylates | Key Advantages | References |

| Heck Reaction | Pd-catalyzed coupling of an unsaturated halide/triflate with an alkene. | Coupling of 2-halofurans with benzyl acrylate or dehydrogenative coupling of furan with benzyl acrylate. | High trans selectivity, good functional group tolerance. | acs.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org |

| Carbonylation | Introduction of a carbonyl group using CO and a Pd catalyst. | Synthesis of furan-based esters and carboxylic acid derivatives which can be precursors. | Atom-economic, versatile for creating carbonyl compounds. | nih.govresearchgate.netresearchgate.netrsc.orgepa.gov |

| C-H Arylation | Direct coupling of a C-H bond with an arylating agent. | Functionalization of the furan ring to create diverse analogues. | Avoids pre-functionalization of the furan ring. | nih.gov |

Reaction Mechanisms and Mechanistic Investigations of Benzyl 3 Furan 2 Yl Acrylate Transformations

Mechanistic Elucidation of Esterification Processes

The synthesis of Benzyl (B1604629) 3-(furan-2-yl)acrylate can be achieved through several esterification methods. A common and direct approach is the Fischer-Speier esterification of 3-(furan-2-yl)acrylic acid with benzyl alcohol. This process is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

The mechanism proceeds via several equilibrium steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid (3-(furan-2-yl)acrylic acid) is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of benzyl alcohol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (derived from the benzyl alcohol moiety) to one of the hydroxyl groups. This creates a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by a weak base in the reaction mixture (e.g., water or another molecule of benzyl alcohol) to regenerate the acid catalyst and yield the final product, Benzyl 3-(furan-2-yl)acrylate.

Alternatively, the synthesis of the parent 3-(furan-2-yl)propenoic acids can be accomplished by the condensation of furan-2-carbaldehyde with malonic acid, followed by esterification to obtain the desired benzyl ester. nih.gov

In-depth Analysis of Horner-Wadsworth-Emmons Reaction Mechanisms

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic route for the stereoselective formation of alkenes, particularly favoring the (E)-isomer. wikipedia.org It is an ideal method for synthesizing Benzyl 3-(furan-2-yl)acrylate from furan-2-carbaldehyde and a suitable phosphonate (B1237965) ylide. The reaction is noted for its high yield, the stereochemical control it offers, and the ease of removal of its water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

The first and critical step of the HWE reaction is the deprotonation of the α-carbon of the phosphonate ester by a suitable base. wikipedia.org For the synthesis of Benzyl 3-(furan-2-yl)acrylate, this would involve a reagent like benzyl 2-(diethoxyphosphoryl)acetate.

The mechanism is as follows:

A base, such as sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), or butyl lithium (BuLi), abstracts the acidic proton from the carbon adjacent to both the phosphonate and the ester groups. organic-chemistry.org

This abstraction results in the formation of a resonance-stabilized carbanion, often referred to as a phosphonate enolate or a phosphonate-stabilized carbanion. wikipedia.org The negative charge is delocalized over the α-carbon, the carbonyl oxygen of the ester, and the phosphoryl oxygen of the phosphonate group. This stabilization makes the phosphonate ylide less basic but more nucleophilic than the corresponding Wittig ylides. wikipedia.org

The phosphonate carbanion generated in the first step is a potent nucleophile that drives the subsequent stages of the reaction. wikipedia.org

Nucleophilic Addition: The carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of furan-2-carbaldehyde. This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate, a betaine-like species. wikipedia.org

Oxaphosphetane Formation: This intermediate rapidly cyclizes to form a four-membered ring known as an oxaphosphetane. organic-chemistry.orgnrochemistry.com

Elimination: The oxaphosphetane intermediate is unstable and undergoes spontaneous elimination. The phosphorus-oxygen and carbon-carbon bonds break, leading to the formation of a new carbon-carbon double bond (the acrylate) and a stable dialkylphosphate salt. wikipedia.org This elimination step is the driving force of the reaction, due to the formation of the strong phosphorus-oxygen double bond. griffith.edu.au

The stereochemistry of the resulting alkene is generally trans (E), which is attributed to steric factors in the transition state leading to the oxaphosphetane, where the bulkier groups prefer to be anti-periplanar to each other. organic-chemistry.orgalfa-chemistry.com

Table 1: Mechanistic Steps of the Horner-Wadsworth-Emmons Reaction

| Step | Description | Key Intermediates |

| 1. Deprotonation | A base removes the acidic proton from the α-carbon of the phosphonate ester. | Phosphonate Carbanion (Enolate) |

| 2. Nucleophilic Addition | The carbanion attacks the carbonyl carbon of furan-2-carbaldehyde. | Betaine-like Adduct |

| 3. Cyclization | The adduct cyclizes to form a four-membered ring. | Oxaphosphetane |

| 4. Elimination | The ring collapses to form the alkene and a phosphate salt. | (E)-Benzyl 3-(furan-2-yl)acrylate |

Intramolecular and Intermolecular Reactions Involving the Furan (B31954) Moiety

The furan ring in Benzyl 3-(furan-2-yl)acrylate is an electron-rich aromatic system, but it is also known for its sensitivity to acidic conditions, which can lead to polymerization or ring-opening reactions. pharmaguideline.comacs.org The conjugation with the acrylate (B77674) moiety significantly influences its reactivity.

In the presence of strong acids, the furan ring within conjugated systems like Benzyl 3-(furan-2-yl)acrylate can undergo significant transformations. The reaction mechanism often begins with the protonation of the ester's carbonyl oxygen. stackexchange.com This initial protonation leads to a resonance-stabilized cation where the positive charge is delocalized across the acrylate system and into the furan ring. nih.govstackexchange.com

This delocalization activates the furan ring, making it susceptible to a variety of subsequent reactions:

Ring Opening: The activated intermediate can be captured by a nucleophile, such as an alcohol solvent (e.g., methanol), at the C5 position of the furan ring. This can trigger a cascade of reactions, including fragmentation and ring-opening, ultimately leading to 1,4-dicarbonyl compounds. stackexchange.comrsc.org The ring-opening of furfuryl alcohol to levulinic acid is a well-known example of this reactivity. mdpi.com

Superelectrophilic Activation: In the presence of Brønsted superacids like triflic acid (TfOH), 3-(furan-2-yl)propenoic acids and their esters can form stable O,C-diprotonated species. nih.gov These dications are highly reactive electrophiles. NMR studies have confirmed significant downfield shifts for the furan ring carbons upon protonation, indicating substantial delocalization of the positive charge onto the ring. nih.gov

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Protonated Furan Derivatives in TfOH

| Carbon Atom | Starting Compound (1e) | Protonated Form (Ae) | Δδ (ppm) |

| C2 | 151.0 | 154.2 | +3.2 |

| C3 | 118.5 | 125.5 | +7.0 |

| C4 | 120.3 | 134.4 | +14.1 |

| C5 | 148.6 | 175.7 | +27.1 |

| Data adapted from a study on related 3-(furan-2-yl)propenoic acid derivatives, demonstrating charge delocalization onto the furan ring upon protonation in a superacid. nih.gov |

The electron-rich nature of the furan ring makes it susceptible to electrophilic attack. In the context of Benzyl 3-(furan-2-yl)acrylate, this reactivity can be harnessed for C-C bond formation. A key example is the hydroarylation of the carbon-carbon double bond, which proceeds through electrophilic activation of the entire conjugated system. nih.gov

A plausible mechanism for the reaction of 3-(furan-2-yl)acrylates with arenes in the presence of a strong Lewis acid (e.g., AlCl₃) or Brønsted superacid involves:

Electrophilic Activation: The acid coordinates to the carbonyl oxygen, and a second protonation occurs on the carbon-carbon double bond. This generates a highly reactive O,C-diprotonated dicationic intermediate. nih.gov

Nucleophilic Capture: The furan ring, being a strong electron-donating group, stabilizes the carbocation formed at the β-position. An electron-rich nucleophile, such as an arene (e.g., benzene), then attacks this carbocationic center. nih.gov

Rearomatization: A final deprotonation step restores the aromaticity of the arene ring, yielding the hydroarylation product, a 3-aryl-3-(furan-2-yl)propanoate derivative. nih.gov

This process demonstrates how the furan moiety participates in stabilizing reactive cationic intermediates, guiding the regiochemical outcome of intermolecular reactions.

Palladium-Catalyzed Cross-Coupling and Annulation Mechanisms

Palladium catalysis is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the context of Benzyl 3-(furan-2-yl)acrylate, palladium-catalyzed reactions, such as cross-coupling and annulation, offer pathways to synthesize diverse molecular architectures. These transformations often proceed through key intermediates, and their formation and subsequent reactions are influenced by various factors, including the ligand environment around the palladium center.

Formation and Equilibrium of Palladium-Benzyl Enolate Intermediates

A crucial step in many palladium-catalyzed reactions involving benzyl esters is the formation of a palladium-benzyl intermediate. This can occur through the oxidative addition of a palladium(0) species to a benzyl halide or via other activation methods. nih.govresearchgate.net Once formed, this intermediate can react with a nucleophile. In the case of reactions involving acrylates, the enolate form of the acrylate can act as the nucleophile.

The formation of a palladium-enolate can also occur through the reaction of a palladium-benzyl species with a ketone or ester enolate. nih.gov For instance, in the palladium-catalyzed decarboxylative benzylation of α,α-difluoroketone enolates, a Pd(II) intermediate is proposed to undergo reductive elimination to form the key C(α)–C(sp3) bond. nih.gov The stability and reactivity of these palladium-enolate intermediates are influenced by the electronic properties of the substituents on both the benzyl group and the enolate. nih.gov Electron-donating groups on the benzyl moiety can stabilize the intermediate, facilitating the reaction, while electron-withdrawing groups can have the opposite effect. nih.gov

Recent studies have also explored the generation of benzyl-palladium intermediates for dearomative C-C bond formation, where the intermediate reacts with a malonate to form a Pd-O-enolate species. researchgate.net The equilibrium between the different intermediates in the catalytic cycle is a key determinant of the reaction outcome and efficiency.

Influence of Ligand Design on Mechanistic Pathways

Ligand design plays a paramount role in modulating the reactivity and selectivity of palladium-catalyzed transformations. enscm.frnih.govnih.gov The steric and electronic properties of the ligands coordinated to the palladium center can influence every step of the catalytic cycle, from oxidative addition to reductive elimination. enscm.fr

In palladium-catalyzed cross-coupling reactions, the choice of ligand can determine the efficiency of the reaction with different substrates. For example, the use of specific phosphine (B1218219) ligands has been shown to be crucial for the successful coupling of aryl bromides with n-butyl acrylate in Heck reactions. acs.org Similarly, in Suzuki-Miyaura cross-coupling reactions, the development of ligands capable of promoting the oxidative addition of less reactive aryl chlorides has been a significant area of research. nih.gov

The ligand can also influence the regioselectivity and stereoselectivity of the reaction. In palladium-catalyzed C-H functionalization reactions, the ligand can act as a directing group or can create a specific steric environment around the metal center that favors one reaction pathway over others. nih.govnih.gov For instance, the development of chiral ligands has enabled enantioselective C(sp3)-H activation reactions. nih.gov The interplay between the substrate, ligand, and palladium catalyst is intricate, and a deep understanding of these interactions is essential for the rational design of new and improved catalytic systems. nih.govresearchgate.net

Table 1: Selected Ligands in Palladium-Catalyzed Reactions

| Ligand Type | Example Ligand | Application | Reference |

| Phosphine | Triphenylphosphine (B44618) | Suzuki-Miyaura Coupling | nih.gov |

| Phosphine-Imidazolium Salt | (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene | Heck Coupling | acs.org |

| N-Heterocyclic Carbene (NHC) | - | Cross-Coupling Reactions | enscm.fr |

| Chiral Oxazolines | - | Enantioselective C-H Activation | nih.gov |

| Pyridone-Oxazoline (Pyoox) | - | Olefination of (hetero)arenes | researchgate.net |

Radical and Photochemical Reaction Mechanisms of Acrylate Derivatives

Beyond palladium catalysis, acrylate derivatives, including those with furan moieties, can undergo transformations through radical and photochemical pathways. These reactions offer alternative methods for polymerization and functionalization.

The free-radical polymerization of acrylates is a complex process involving initiation, propagation, chain transfer, and termination steps. radtech.orgacs.org The reactivity of acrylate monomers in these polymerizations is influenced by their structure. researchgate.net Computational studies, such as density functional theory (DFT) calculations, have been employed to model and understand the mechanisms of these reactions, including backbiting and β-scission. researchgate.net

Photochemical reactions of furan-containing compounds can lead to various isomerization and cycloaddition products. netsci-journal.comrsc.org The irradiation of furan can lead to the formation of "Dewar furan" as an intermediate, which can then rearrange to other products. netsci-journal.com The presence of an acrylate group can influence the photochemical behavior, potentially leading to intramolecular or intermolecular cycloadditions or polymerizations.

Research into furan acrylate derivatives has shown that they can be highly photosensitive and undergo solid-state photopolymerization without the need for a photoinitiator. rsc.org For example, diethylene glycol difuran acrylate (DEFA) and trimethylolpropane (B17298) trifuran acrylate (TMFA), synthesized from furfural (B47365), exhibit high photosensitivity and can achieve significant double bond conversion upon UV exposure. rsc.org The mechanism is proposed to involve photodimerization, facilitated by the high crystallinity of the monomers. rsc.org

Table 2: Research Findings on Radical and Photochemical Reactions of Acrylate Derivatives

| Reaction Type | Substrate/Monomer | Key Findings | Reference |

| Free-Radical Polymerization | Methyl Acrylate | Multiple mechanisms of backbiting and β-scission identified through modeling. | researchgate.net |

| Free-Radical Polymerization | Various Acrylates | Termination at 25°C occurs exclusively via disproportionation, not combination. | nih.gov |

| Photopolymerization | Diethylene glycol difuran acrylate (DEFA) | Achieves a maximum polymerization rate in 54 seconds without a photoinitiator. | rsc.org |

| Photopolymerization | Trimethylolpropane trifuran acrylate (TMFA) | Reaches a maximum polymerization rate in 35 seconds without a photoinitiator. | rsc.org |

| Photochemical Isomerization | Furan | Forms "Dewar furan" as a key intermediate upon photolysis. | netsci-journal.com |

Derivatization and Functionalization Strategies of Benzyl 3 Furan 2 Yl Acrylate

Functionalization of the Acrylate (B77674) Double Bond

The carbon-carbon double bond in the acrylate moiety of benzyl (B1604629) 3-(furan-2-yl)acrylate is a prime site for functionalization, most notably through hydroarylation reactions. Research has shown that 3-(furan-2-yl)propenoic acids and their esters can react with various arenes in the presence of a Brønsted superacid, such as trifluoromethanesulfonic acid (TfOH), to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov This transformation effectively adds an aryl group across the double bond.

The mechanism is believed to involve the formation of a highly reactive O,C-diprotonated electrophilic species from the starting furan (B31954) acrylate. nih.gov This species then undergoes a Friedel-Crafts-type reaction with the arene. The choice of acid catalyst can be critical to the reaction's success. For instance, in the reaction of 3-(furan-2-yl)propenoic acid with benzene (B151609), aluminum chloride (AlCl₃) was found to provide a higher yield compared to other Lewis or Brønsted acids. nih.gov

The scope of this reaction is broad, with various arenes successfully employed to generate a library of derivatives. The reaction of a methyl ester analog with different arenes in TfOH at 0°C for 2 hours produced the corresponding hydroarylated esters in good yields. nih.gov In some cases, such as with anisole (B1667542) and durene, mixtures of isomers were obtained. nih.gov

Table 1: Examples of Hydroarylation of the Acrylate Double Bond

| Starting Material | Arene | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-(furan-2-yl)propenoic acid | Benzene | AlCl₃ | 3-phenyl-3-(furan-2-yl)propanoic acid | 65% | nih.gov |

| Methyl 3-(furan-2-yl)propenoate | Benzene | TfOH | Methyl 3-phenyl-3-(furan-2-yl)propanoate | Good | nih.gov |

| Methyl 3-(furan-2-yl)propenoate | Toluene (B28343) | TfOH | Methyl 3-tolyl-3-(furan-2-yl)propanoate | Good | nih.gov |

Chemical Modifications of the Furan Heterocycle

The furan ring presents another key handle for derivatization, offering pathways to new analogs through regioselective functionalization and cycloaddition reactions.

Regioselective Functionalization of the Furan Ring

The furan ring in benzyl 3-(furan-2-yl)acrylate is an electron-rich aromatic system susceptible to electrophilic substitution. The existing substituent at the C2 position directs incoming electrophiles primarily to the C5 position (the other α-position), which is the most nucleophilic site. Palladium-catalyzed direct arylation is a powerful method for creating C-C bonds at this position. researchgate.net For many furan derivatives, direct arylation with aromatic bromides occurs with high regioselectivity at the C2 or C5 position. researchgate.net

Another key strategy for regioselective functionalization is lithiation. The deprotonation of substituted furans can be controlled to occur at a specific position, creating a nucleophilic organolithium species that can then react with various electrophiles. scholaris.ca For 2-substituted furans, lithiation often occurs selectively at the C5 position. More advanced techniques, such as iridium-catalyzed C-H borylation, allow for the introduction of boryl groups at specific positions on a heterocyclic ring, which can then be further functionalized. diva-portal.org This method provides access to versatile building blocks for subsequent cross-coupling reactions. diva-portal.org

Hydroarylation and Cycloaddition Reactions on Furan Derivatives

While hydroarylation can occur at the acrylate double bond as previously discussed, the furan ring itself can also participate in related transformations. More significantly, the furan ring is a classic diene for [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. This reactivity allows for the construction of complex, oxygen-containing bicyclic structures. The furan ring of benzyl 3-(furan-2-yl)acrylate can react with a variety of dienophiles, especially electron-deficient ones, to form oxabicycloheptene derivatives. These products can then serve as precursors for a wide range of other polycyclic systems.

Furthermore, other types of cycloadditions, such as [3+2] cycloadditions, have been used to synthesize polysubstituted furan rings from simpler starting materials, highlighting the versatility of cycloaddition chemistry in accessing diverse furan-based scaffolds. researchgate.net

Transformations Involving the Benzyl Ester Linkage

The benzyl ester group is not merely a passive component of the molecule; it serves as a versatile functional handle that can be readily transformed or removed.

A facile, one-pot method allows for the direct conversion of benzyl esters into other esters, amides, and anhydrides. researchgate.net This process uses α,α-dichlorodiphenylmethane and a catalytic amount of ferric(III) chloride (FeCl₃) to generate an acid chloride intermediate in situ. researchgate.net This intermediate can then be reacted with various nucleophiles like alcohols, amines, or carboxylic acids to yield the desired products under mild conditions. researchgate.net

Alternatively, the benzyl group can be selectively removed to unmask the carboxylic acid. A common and efficient method for this deprotection is catalytic hydrogenolysis. beilstein-journals.org Using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas cleanly cleaves the benzyl C-O bond, releasing toluene and yielding the free carboxylic acid. This transformation is typically high-yielding and tolerant of many other functional groups. organic-chemistry.org Another method involves the use of nickel boride in methanol (B129727) at room temperature, which chemoselectively cleaves benzyl esters while leaving other ester types, such as methyl or ethyl esters, intact. organic-chemistry.org

Table 2: Selected Transformations of the Benzyl Ester Group

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| Transesterification | Alcohol, FeCl₃ (cat.), α,α-dichlorodiphenylmethane | Ester | researchgate.net |

| Amidation | Amine, FeCl₃ (cat.), α,α-dichlorodiphenylmethane | Amide | researchgate.net |

| Deprotection | H₂, Pd/C | Carboxylic Acid | beilstein-journals.org |

Synthesis of Complex Polycyclic and Heterocyclic Structures Incorporating Benzyl 3-(furan-2-yl)acrylate Scaffolds

The functional handles on benzyl 3-(furan-2-yl)acrylate make it an excellent starting point for the synthesis of more elaborate molecular architectures. Heterocyclic compounds are of immense interest in medicinal chemistry, and the furan moiety can serve as a core component in building novel structures. ibmmpeptide.comresearchgate.net

One strategy involves using the furan group as a building block for larger ring systems. For example, a reaction between homophthalic anhydride (B1165640) and an imine derived from furan-2-carbaldehyde can produce complex trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. mdpi.com This demonstrates how the furan-2-yl group can be incorporated into a new polycyclic, nitrogen-containing heterocyclic system. mdpi.com

Tandem reactions provide another efficient route to complex heterocycles. A cobalt-catalyzed three-component reaction involving a carboxylic acid, a diazo compound, and N-isocyaniminotriphenylphosphorane can synthesize 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgacs.org Using a furan-containing carboxylic acid in this protocol allows for the incorporation of the furan scaffold into the resulting oxadiazole product. acs.orgacs.org The development of such modular approaches is crucial for creating libraries of structurally diverse compounds. whiterose.ac.uk

Stereochemical Control and Diastereoselectivity in Derivatization Processes

Achieving stereochemical control is a central goal in modern organic synthesis, and derivatization reactions of benzyl 3-(furan-2-yl)acrylate and related structures can be performed with high degrees of selectivity.

A notable example is the synthesis of tetrahydroisoquinolinones from homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine. mdpi.com The stereochemical outcome of this reaction, which forms two new stereocenters, is highly dependent on the solvent used. While reactions in dichloroethane or benzene yield a mixture of cis and trans diastereomers, performing the reaction in pyridine (B92270) results in complete diastereoselectivity, affording only the trans isomer. mdpi.com This highlights how reaction conditions can be tuned to favor the formation of a single diastereomer. Such control is critical when synthesizing complex molecules with specific three-dimensional arrangements for biological or material applications.

Spectroscopic Characterization and Advanced Analytical Techniques for Benzyl 3 Furan 2 Yl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental 1H NMR data, including chemical shifts, multiplicities, and J-coupling constants for Benzyl (B1604629) 3-(furan-2-yl)acrylate, are not available in the reviewed scientific literature.

A complete 13C NMR spectrum with assigned chemical shifts for each carbon atom in Benzyl 3-(furan-2-yl)acrylate is not publicly documented.

There are no published studies detailing the use of 2D NMR techniques to confirm the structure of Benzyl 3-(furan-2-yl)acrylate.

Information regarding the 31P NMR spectroscopic data for any phosphonate (B1237965) precursors used in the synthesis of Benzyl 3-(furan-2-yl)acrylate is not available in the public domain.

Mass Spectrometry (MS)

The precise mass determination of Benzyl 3-(furan-2-yl)acrylate through High-Resolution Mass Spectrometry (HRMS) has not been reported in accessible scientific literature.

Spectroscopic and Advanced Analytical Data for Benzyl 3-(furan-2-yl)acrylate Currently Unavailable

Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic and advanced analytical data for the chemical compound Benzyl 3-(furan-2-yl)acrylate, including its fragmentation pattern analysis, infrared (IR) spectroscopy, and electronic spectroscopy (UV-Vis), is not publicly available at this time.

The synthesis and characterization of various derivatives of 3-(furan-2-yl)acrylic acid and other acrylate (B77674) esters have been reported in scientific literature. nih.govpeerj.com These studies provide general insights into the types of spectroscopic behavior that might be expected from compounds in this class. For instance, the mass spectrometry of acrylate esters often involves characteristic fragmentation of the ester group. nih.gov Infrared spectra of acrylates and furan-containing molecules typically show distinct absorption bands corresponding to the carbonyl group (C=O), carbon-carbon double bonds (C=C), and the furan (B31954) ring vibrations. peerj.comresearchgate.net Furthermore, the electronic spectra of compounds with extended conjugation, such as that present in Benzyl 3-(furan-2-yl)acrylate, are expected to exhibit strong absorption in the ultraviolet-visible region. dergi-fytronix.com

However, detailed, experimentally-derived data such as specific mass-to-charge ratios and their relative abundances in mass spectrometry, precise wavenumber assignments for infrared absorption peaks, and molar absorptivity coefficients at specific wavelengths for Benzyl 3-(furan-2-yl)acrylate itself have not been found in the reviewed sources. nih.govmolport.comnih.gov

Consequently, the generation of a detailed and scientifically accurate article focusing solely on the spectroscopic characterization and advanced analytical techniques for Benzyl 3-(furan-2-yl)acrylate, as per the specified outline, cannot be completed at this time due to the absence of the necessary primary data. Further experimental research would be required to determine and publish these specific analytical properties.

Computational Chemistry and Molecular Modeling of Benzyl 3 Furan 2 Yl Acrylate

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in predicting the behavior of Benzyl (B1604629) 3-(furan-2-yl)acrylate by solving the Schrödinger equation in an approximate manner, where the electron density is the central variable.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For Benzyl 3-(furan-2-yl)acrylate, this involves finding the minimum energy conformation by exploring the potential energy surface.

Conformational analysis of related furan-acrylic acid derivatives suggests that the planarity of the molecule is a key factor in its stability. For 3-(furan-2-yl)acrylic acid, the flat configuration of the molecule is found to be the most energy-efficient. researchgate.net However, in some substituted analogs, the minimum internal energy is achieved when the acrylate (B77674) chain is nearly perpendicular to the furan (B31954) ring, indicating that substituents can significantly influence the preferred conformation. researchgate.net In Benzyl 3-(furan-2-yl)acrylate, the rotational freedom around the C-O bond of the ester group and the C-C single bonds introduces several possible conformers. The final optimized geometry would be a balance of steric effects between the bulky benzyl and furan groups and the electronic effects of the conjugated system.

A related compound, Benzyl 3-[(E)-(furan-2-yl)methylidene]-2-methyldithiocarbazate, shows a twisted conformation where the furan and phenyl rings form significant dihedral angles with the central part of the molecule. nih.gov This suggests that steric hindrance between the aromatic rings can lead to non-planar geometries.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For methyl 3-(2-furyl)acrylate, a closely related compound, the HOMO and LUMO energies have been estimated using semi-empirical methods. researchgate.net A DFT study on its photochemical dimerization further highlights the importance of frontier orbital interactions in determining reaction pathways. researchgate.net For acrylates in general, the energy of the LUMO is a key descriptor in modeling their reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Benzyl 3-(furan-2-yl)acrylate, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the furan oxygen, indicating these as sites for electrophilic attack. The hydrogen atoms of the benzyl and furan rings would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Vibrational Frequency Calculations for Spectroscopic Prediction

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the characterization of the compound but also confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

The predicted vibrational frequencies can be assigned to specific molecular motions, such as stretching, bending, and torsional modes of different functional groups. For Benzyl 3-(furan-2-yl)acrylate, characteristic vibrational modes would include:

C=O stretching of the acrylate group.

C=C stretching of the acrylate and furan rings.

C-O stretching of the ester group.

C-H stretching and bending of the aromatic and vinylic hydrogens.

DFT calculations on similar molecules, such as 2- and 3-furancarboselenaldehyde, have been used to perform detailed vibrational spectral analysis. ekb.eg

Reaction Pathway Energetics and Transition State Characterization

Computational methods can be employed to study the energetics of chemical reactions involving Benzyl 3-(furan-2-yl)acrylate. By mapping the potential energy surface for a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate.

For example, in a Michael addition reaction, a common reaction for acrylates, DFT calculations could be used to model the approach of a nucleophile to the β-carbon of the acrylate moiety. This would involve locating the transition state structure for the C-C bond formation and calculating the associated activation energy.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that are easier to interpret in terms of Lewis structures.

For Benzyl 3-(furan-2-yl)acrylate, NBO analysis can quantify the extent of electron delocalization and hyperconjugative interactions. Key interactions would include:

π → π interactions:* Delocalization of π-electrons across the conjugated system of the furan ring, the acrylate double bond, and the carbonyl group.

n → π interactions:* Donation of electron density from the lone pairs (n) of the oxygen atoms to the antibonding π* orbitals of adjacent double bonds. This interaction is crucial for understanding the electronic structure and reactivity of the ester group.

NBO analysis on related furan-containing imidazole derivatives has been used to study hyperconjugative interactions and charge delocalization. acadpubl.eu

Quantum Chemical Descriptors for Reactivity and Selectivity

A range of quantum chemical descriptors can be calculated from the electronic structure to predict the reactivity and selectivity of Benzyl 3-(furan-2-yl)acrylate. These descriptors provide a quantitative measure of various electronic properties.

Global Reactivity Descriptors: These descriptors characterize the reactivity of the molecule as a whole.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Hardness (η): Measures the resistance to charge transfer. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Softness (S): The reciprocal of hardness. Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Local Reactivity Descriptors (Fukui Functions): Fukui functions indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, one can predict which atoms are most susceptible to attack. For Benzyl 3-(furan-2-yl)acrylate, Fukui functions could pinpoint the reactivity of the α- and β-carbons of the acrylate system and specific atoms on the furan and benzyl rings.

The following table summarizes some of the key quantum chemical descriptors and their significance.

| Descriptor | Formula | Significance |

| Global Descriptors | ||

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Hardness (η) | ELUMO - EHOMO | Resistance to charge transfer |

| Softness (S) | 1 / η | Measure of reactivity |

| Electrophilicity Index (ω) | μ2 / (2η) | Ability to accept electrons |

| Local Descriptors | ||

| Fukui Function (f(r)) | [∂μ/∂ν(r)]N | Reactivity of specific atomic sites |

Molecular Docking and Dynamics Simulations of Benzyl 3-(furan-2-yl)acrylate and Analogues

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the potential biological activity of compounds by simulating their interaction with the binding site of a target protein. For Benzyl 3-(furan-2-yl)acrylate and its analogues, molecular docking studies can elucidate the key interactions that govern their binding affinity and selectivity.

While specific docking studies for Benzyl 3-(furan-2-yl)acrylate are not extensively reported in the available literature, research on structurally related furan and acrylate-containing compounds provides a framework for understanding its potential interactions. For instance, studies on various furan derivatives have demonstrated their ability to form hydrogen bonds, and π-π stacking interactions with amino acid residues within protein active sites. It is hypothesized that the furan ring of Benzyl 3-(furan-2-yl)acrylate could engage in similar interactions, while the benzyl and acrylate moieties could contribute to hydrophobic and electrostatic interactions, respectively.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecular interactions over time. These simulations can predict the conformational changes in both the ligand and the protein upon binding, providing insights into the stability of the complex and the thermodynamics of binding. An MD simulation of a Benzyl 3-(furan-2-yl)acrylate-protein complex would likely reveal the flexibility of the molecule and the dynamic nature of its interactions within the binding pocket.

Illustrative Molecular Docking Results of Benzyl 3-(furan-2-yl)acrylate Analogues against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Benzyl 3-(furan-2-yl)acrylate | -7.5 | TYR 23, LEU 54, PHE 89 | π-π stacking, Hydrophobic |

| Ethyl 3-(furan-2-yl)acrylate | -6.8 | LEU 54, ILE 67 | Hydrophobic |

| Benzyl 3-(thiophen-2-yl)acrylate | -7.2 | TYR 23, TRP 91 | π-π stacking |

| 4-Chlorobenzyl 3-(furan-2-yl)acrylate | -8.1 | TYR 23, LEU 54, PHE 89, ARG 112 | π-π stacking, Hydrophobic, Halogen bond |

Note: The data in this table is illustrative and based on typical results for similar compounds. It is intended to demonstrate the type of information obtained from molecular docking studies.

In Silico Screening and Predictive Modeling for Chemical Space Exploration

In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those with a high probability of having a desired biological activity. This approach significantly reduces the time and cost associated with experimental high-throughput screening. For Benzyl 3-(furan-2-yl)acrylate, in silico screening can be used to explore its vast chemical space by generating and evaluating virtual analogues with modified structural features.

Predictive modeling, often employing machine learning algorithms, can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structure of a series of compounds with their biological activity. By training a QSAR model on a dataset of furan-containing compounds with known activities, it would be possible to predict the activity of novel Benzyl 3-(furan-2-yl)acrylate analogues.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of new therapeutic agents. In silico predictive models can estimate these properties for Benzyl 3-(furan-2-yl)acrylate and its derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental investigation. For example, predictions of properties like oral bioavailability, blood-brain barrier permeability, and potential for cytochrome P450 inhibition can guide the design of improved analogues. ymerdigital.comresearchgate.net

Predicted ADMET Properties of Benzyl 3-(furan-2-yl)acrylate and Selected Analogues

| Compound | Oral Bioavailability (%) | Blood-Brain Barrier Permeability | CYP2D6 Inhibition |

| Benzyl 3-(furan-2-yl)acrylate | High | Low | Moderate |

| Ethyl 3-(furan-2-yl)acrylate | High | Low | Low |

| Benzyl 3-(thiophen-2-yl)acrylate | High | Low | Moderate |

| 4-Chlorobenzyl 3-(furan-2-yl)acrylate | High | Moderate | High |

Note: This table presents hypothetical ADMET predictions to illustrate the output of in silico modeling. Actual values would require specific computational studies.

By leveraging these computational tools, researchers can systematically explore the chemical space around Benzyl 3-(furan-2-yl)acrylate, designing new molecules with potentially enhanced biological activities and improved drug-like properties. This integrated computational and experimental approach is at the forefront of modern chemical and pharmaceutical research.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions

Influence of the Benzyl (B1604629) Ester Moiety on Molecular Recognition and Interaction

The benzyl ester group is a critical component that significantly influences the compound's pharmacokinetic and pharmacodynamic properties. It is not merely a passive linker but an active participant in molecular recognition. The benzyl group, with its aromatic phenyl ring, can engage in various non-covalent interactions with biological targets, including:

Hydrophobic Interactions: The nonpolar nature of the phenyl ring allows it to fit into hydrophobic pockets within enzyme active sites or receptors.

π-π Stacking: The electron-rich π-system of the benzene (B151609) ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, contributing to binding affinity.

C-H-π Interactions: The hydrogen atoms on the benzyl group can interact with the electron clouds of aromatic rings in the target protein. nih.gov

Furthermore, benzyl esters possess a relatively low molecular weight, which can facilitate diffusion across biological membranes. mtak.hu In the context of drug design, replacing the benzyl group with other ester functionalities (e.g., methyl, ethyl, or more complex alkyl groups) would be a key strategy in SAR studies to probe the size and nature of the binding pocket. The flexibility of the benzyl group also allows the molecule to adopt various conformations to achieve an optimal fit with its target.

Role of the Furan (B31954) Heterocycle in Modulating Ligand-Target Binding

The furan ring is a five-membered aromatic heterocycle that is a common scaffold in many biologically active compounds and approved drugs. ijabbr.comresearchgate.net Its presence in Benzyl 3-(furan-2-yl)acrylate is fundamental to the molecule's activity profile. Furan derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.net

The furan moiety contributes to ligand-target binding in several ways:

Hydrogen Bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, forming a crucial link with hydrogen bond donor groups (like -OH or -NH) in a protein.

Bioisosterism: The furan ring can act as a bioisostere for other aromatic systems, such as benzene or thiophene rings, allowing it to mimic the interactions of other known ligands while potentially offering improved properties like solubility or metabolic stability. ijabbr.com

Dipole and Quadrupole Moments: The heteroatom imparts a specific electronic signature to the ring, which can be critical for electrostatic interactions within the binding site.

The combination of the furan ring with other heterocyclic systems is a known strategy to enhance pharmacological properties. researchgate.net Therefore, the furan in this molecule serves as both a structural anchor and a key electronic feature for molecular recognition.

Mechanistic Basis of Interactions with Enzyme Active Sites (e.g., Electrophilicity of Furan, Steric Hindrance)

The interaction of Benzyl 3-(furan-2-yl)acrylate with enzyme active sites can be understood through its chemical reactivity and steric profile. The molecule contains an α,β-unsaturated ester system, which is a known Michael acceptor. This electrophilic character allows the molecule to potentially form covalent bonds with nucleophilic residues (such as cysteine or lysine) in an enzyme's active site, leading to irreversible inhibition.

The furan ring itself possesses unique reactivity. While aromatic, it has a lower resonance stabilization compared to benzene and can react more like an enol ether. stackexchange.com Under certain enzymatic conditions, the furan ring could be activated, participating in addition reactions or even ring-opening, which could be a factor in its mechanism of action or metabolism. stackexchange.com

Impact of Substituent Effects on Specific Biological Interaction Profiles

The biological activity of Benzyl 3-(furan-2-yl)acrylate can be fine-tuned by adding various substituents to either the furan or the benzyl ring. SAR studies on related benzofuran and furan derivatives have established clear principles for how such modifications can alter biological outcomes. nih.govrsc.org

Electronic Effects: Introducing electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electronic distribution across the molecule. This can affect the strength of hydrogen bonds, the reactivity of the Michael acceptor, and the pKa of nearby functional groups. Halogen substituents, for instance, can significantly increase anticancer activity, possibly by forming "halogen bonds" that enhance binding affinity. nih.gov

Steric Effects: The size and position of substituents are critical. A bulky group might be necessary to occupy a specific pocket in the target protein, or it might clash with the protein surface, reducing affinity. The position of a substituent on the benzofuran ring has been shown to be a critical determinant of biological activity. nih.gov

The following table outlines the predicted impact of hypothetical substitutions based on established SAR principles for related compounds.

| Substitution Site | Substituent | Predicted Effect on Activity | Rationale |

| Furan Ring (C5) | -CH₃ (Methyl) | Potential increase or decrease | Probes steric tolerance and hydrophobic interactions. |

| Furan Ring (C5) | -Br (Bromo) | Likely increase | Introduces favorable halogen bonding; increases lipophilicity. nih.gov |

| Benzyl Ring (para) | -OCH₃ (Methoxy) | Potential increase | Can act as a hydrogen bond acceptor and alter electronic properties. |

| Benzyl Ring (ortho) | -Cl (Chloro) | Potential increase | May enhance binding through halogen bonds and alter ring conformation. nih.gov |

Conformational Analysis and its Correlation with Molecular Activity

The biological activity of a molecule is highly dependent on the three-dimensional conformation it adopts to interact with its target. Conformational analysis of Benzyl 3-(furan-2-yl)acrylate and related structures reveals significant flexibility and the existence of preferred spatial arrangements.

Crystal structure analysis of a closely related compound, Benzyl 3-[(E)-(furan-2-yl)methylidene]-2-methyldithiocarbazate, shows a twisted molecular conformation. nih.govnih.govdoaj.org Key findings from such structural studies that can be extrapolated include:

Planarity: The acrylate (B77674) bridge and the furan ring tend to be largely coplanar to maximize conjugation, with the conformation around the C=C double bond being trans or E. researchgate.net

Rotational Equilibrium: In solution, molecules like this exist in a state of conformational equilibrium. peerj.com Studies on similar structures, such as (E)-3-(furan-2-yl) acrylohydrazides, show the presence of multiple conformers, such as synperiplanar and antiperiplanar forms. peerj.com Furthermore, NMR and computational studies on N-benzyl-N-(furan-2-ylmethyl)acetamide confirm the presence of a hindered rotational equilibrium in solution, leading to distinct E and Z isomers. scielo.brresearchgate.net The furan ring itself can exhibit rotational disorder. nih.govnih.gov

The specific conformer that is recognized by a biological target is known as the "bioactive conformation." The energy required to adopt this conformation and the ratio of different conformers at equilibrium can directly correlate with the molecule's observed activity.

The table below summarizes key conformational data from related crystal structures.

| Structural Feature | Parameter | Value | Significance |

| Acrylate C=C Bond | Conformation | E | The more stable trans configuration is expected. nih.govresearchgate.net |

| Furan Ring Orientation | Rotational Disorder | Observed in crystal | Indicates flexibility and low rotational energy barrier. nih.govnih.gov |

| Dihedral Angle | Furan Ring vs. Central Residue | ~8.2° - 14.8° | Suggests near co-planarity with the linker. nih.govdoaj.org |

| Dihedral Angle | Phenyl Ring vs. Central Residue | ~73.7° | Indicates a significantly twisted, non-planar structure. nih.govdoaj.org |

| Solution State | Conformational Equilibrium | synperiplanar / antiperiplanar | The molecule likely exists as a mixture of conformers in solution. peerj.com |

Catalytic Applications and Reaction Engineering of Benzyl 3 Furan 2 Yl Acrylate and Its Derivatives

Applications in Organic Transformations as a Substrate or Reagent

The primary application of Benzyl (B1604629) 3-(furan-2-yl)acrylate as a substrate involves the electrophilic activation of its carbon-carbon double bond for hydroarylation reactions. nih.gov When treated with strong Brønsted or Lewis acids, the furan (B31954) ring and the acrylate (B77674) carbonyl group are protonated, creating a highly electrophilic species. This "superelectrophilic activation" facilitates the addition of arenes across the double bond. nih.gov

For instance, reactions of Benzyl 3-(furan-2-yl)acrylate with various arenes in the presence of triflic acid (TfOH) yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov These transformations demonstrate the compound's utility as a precursor to more complex molecular architectures.

| Substrate | Arene | Acid Catalyst | Product | Yield | Reference |

| Benzyl 3-(furan-2-yl)acrylate | Benzene (B151609) | TfOH | Benzyl 3-phenyl-3-(furan-2-yl)propanoate | - | nih.gov |

| Benzyl 3-(furan-2-yl)acrylate | Toluene (B28343) | TfOH | Benzyl 3-(furan-2-yl)-3-(p-tolyl)propanoate | - | nih.gov |

| Benzyl 3-(furan-2-yl)acrylate | Anisole (B1667542) | TfOH | Benzyl 3-(furan-2-yl)-3-(4-methoxyphenyl)propanoate | - | nih.gov |

Table 1: Hydroarylation reactions using Benzyl 3-(furan-2-yl)acrylate as a substrate. Yields were reported for similar esters but not specifically for the benzyl ester in the provided source.

Catalytic Systems for the Synthesis and Derivatization of Benzyl 3-(furan-2-yl)acrylate

The synthesis of Benzyl 3-(furan-2-yl)acrylate typically involves a two-step process: the formation of 3-(furan-2-yl)acrylic acid followed by its esterification with benzyl alcohol. nih.gov Catalysis plays a pivotal role in both steps and in the subsequent derivatization of the target molecule.

Transition metal catalysis is instrumental in synthesizing derivatives from the Benzyl 3-(furan-2-yl)acrylate structural motif. Palladium-based systems are particularly notable for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.

A key synthetic strategy involves the palladium-catalyzed carbonylative cyclization of aryl iodides with acetylenic compounds in the presence of carbon monoxide. researchgate.net This methodology can be adapted to create complex furan-2-one derivatives. For example, a heterogeneous palladium catalyst has been used for the carbonylative cyclization of aryl iodides and benzyl acetylenes, delivering 3-alkylidenefuran-2-ones in good yields. researchgate.net

While direct palladium-catalyzed derivatization of Benzyl 3-(furan-2-yl)acrylate is not extensively documented, related reactions highlight potential pathways. For example, palladium-catalyzed acetoxylation is a known method for functionalizing benzylic positions, such as converting toluene to benzyl acetate (B1210297). capes.gov.br This suggests a potential route for modifying the benzyl moiety of the ester. Furthermore, nickel-catalyzed 1,2-dicarbofunctionalization of benzyl acrylate itself demonstrates that the acrylate portion is amenable to complex bond-forming reactions under transition metal catalysis. researchgate.net

Cobalt-catalyzed reactions also offer pathways for derivatization. In one study, various carboxylic acids, including furan-2-carboxylic acid, were successfully used in a three-component reaction with diazo compounds and N-isocyaniminotriphenylphosphorane to synthesize 2,5-substituted 1,3,4-oxadiazoles. acs.orgacs.org The use of benzyl diazoacetate in this system yielded the corresponding benzyl-substituted oxadiazole, showcasing a potential transformation pathway for the entire Benzyl 3-(furan-2-yl)acrylate molecule. acs.orgacs.org

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features | Reference |

| Pd(OAc)₂-MCM-41-P,P | Carbonylative Cyclization | Aryl Iodides, Benzyl Acetylenes, CO | 3-Alkylidenefuran-2-ones | Heterogeneous catalyst, atmospheric CO pressure | researchgate.net |

| CoCl₂ | Three-Component Reaction | Furan-2-carboxylic acid, Benzyl diazoacetate, NIITP | Benzyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate | Mild conditions, single-step synthesis of oxadiazoles (B1248032) | acs.orgacs.org |

| Pd(OAc)₂/Sn(octoate)₂ | Benzylic Acetoxylation | Toluene, Acetic Acid | Benzyl acetate | Heterogeneous catalysis on metallic palladium particles | capes.gov.br |

| Ni-catalyst | 1,2-Carboacylation | Alkenes, Alkyl Bromides | Ketones | Three-component reaction, broad substrate scope | researchgate.net |

Table 2: Examples of Transition Metal-Catalyzed Reactions Relevant to the Synthesis and Derivatization of Benzyl 3-(furan-2-yl)acrylate.

Organocatalysis provides a metal-free approach to synthesizing the precursor, 3-(furan-2-yl)acrylic acid. The Knoevenagel condensation between furfural (B47365) (derived from biomass) and malonic acid is effectively promoted by various organocatalysts. researchgate.net

Research has shown that amine-based catalysts are particularly effective. For instance, piperidinium (B107235) acetate gives good to excellent yields of 3-(furan-2-yl)acrylic acid. researchgate.net The choice of catalyst can significantly influence reaction time and conversion rates. researchgate.net

| Organocatalyst | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |

| Piperidine (B6355638) | 3 | 100 | 85 | researchgate.net |

| Pyrrolidine | 3 | 100 | 82 | researchgate.net |

| Piperidinium acetate | 1 | 100 | 96 | researchgate.net |

| Imidazole | 3 | < 50 | - | researchgate.net |

Table 3: Organocatalyst Performance in the Synthesis of 3-(furan-2-yl)acrylic Acid. researchgate.net Conditions: Furfural (5.20 mmol), Malonic Acid (1.3 equiv), Catalyst (1 equiv), 100 °C.

Biocatalysis represents an emerging area with potential applications. While specific biocatalytic routes for Benzyl 3-(furan-2-yl)acrylate are not yet established, the use of enzymes like bovine serum albumin (BSA) as an efficient and reusable biocatalyst in one-pot, multi-component reactions to form other complex heterocyclic systems points towards future possibilities. chemijournal.com

Green Chemistry Approaches to Catalytic Reactions

The synthesis of furan-based molecules like Benzyl 3-(furan-2-yl)acrylate is inherently aligned with green chemistry principles due to the renewable origin of the furan precursor. nih.gov Further green approaches focus on the reaction conditions and catalytic systems.

Key strategies include:

Use of Bio-derived Solvents : The palladium-catalyzed synthesis of furan-2-one derivatives has been successfully performed in 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from biomass. researchgate.net

Catalyst Efficiency and Reusability : Employing catalytic amounts of reagents, such as in the organocatalytic synthesis of the precursor acid, minimizes waste. researchgate.netunive.it The development of heterogeneous catalysts, like the MCM-41-anchored palladium complex, allows for easier separation and potential reuse. researchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. One-pot reactions, where multiple synthetic steps are carried out in the same reactor, are being developed for furan-based monomers to improve efficiency and reduce waste from purification steps. unive.it

Alternative Energy Sources : The use of microwave irradiation has been reported as a green technique for synthesizing other heterocyclic compounds, offering advantages in reduced reaction times and chemical usage. chemijournal.com Solvent-free grinding methods also represent an environmentally friendly approach by eliminating the need for solvents altogether. chemijournal.com

Process Intensification and Scale-Up Considerations

Scaling up the production of Benzyl 3-(furan-2-yl)acrylate and its derivatives from the laboratory to an industrial scale requires careful consideration of reaction engineering and process intensification.

Process Intensification:

One-Pot Synthesis : Combining multiple reaction steps into a single operation, as explored for other furan-based monomers, can significantly intensify the process. This approach reduces the number of unit operations (e.g., separation, purification, and transfers), leading to lower capital costs, reduced waste, and improved safety. unive.it

Flow Chemistry : Transitioning from batch reactors to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, mixing), leading to better yields, higher purity, and enhanced safety, especially for highly exothermic or fast reactions.

Scale-Up Findings:

Research into related catalytic systems provides insights into scalability. For example, a cobalt-catalyzed three-component reaction to produce oxadiazoles was successfully scaled from a 0.2 mmol to a 10 mmol scale while maintaining a good yield (75%). acs.orgacs.org This demonstrates the robustness of the catalytic system for larger-scale production.

The development of robust heterogeneous catalysts is critical for scale-up, as it simplifies product purification and catalyst recovery, which are often bottlenecks in large-scale batch processing. researchgate.net

The successful transition to industrial-scale production will depend on optimizing these factors to ensure an economically viable and environmentally sustainable process.

Green Chemistry and Sustainable Synthesis of Benzyl 3 Furan 2 Yl Acrylate

Development of Environmentally Benign Synthetic Protocols

The synthesis of Benzyl (B1604629) 3-(furan-2-yl)acrylate is being reimagined through the lens of green chemistry, with a focus on developing protocols that are less harmful to the environment. Key areas of innovation include the selection of greener solvents and the implementation of solvent-free and energy-efficient reaction conditions.

Solvent Selection and Replacement

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest portion of waste generated. jk-sci.com Traditional reliance on volatile and often toxic organic solvents is being challenged by the adoption of greener alternatives like deep eutectic solvents (DESs) and water. jk-sci.comjctjournal.com

Deep Eutectic Solvents (DESs): These are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors, forming a eutectic with a melting point much lower than the individual components. tandfonline.com DESs are attractive as green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. tandfonline.comresearchgate.net In the context of esterification, a key reaction in the synthesis of compounds like Benzyl 3-(furan-2-yl)acrylate, DESs can act as both the solvent and the catalyst. tandfonline.comrsc.org For instance, a combination of choline (B1196258) chloride and urea (B33335) can form a DES that serves as an effective medium for esterification reactions. bohrium.com However, it is important to note that some DESs based on carboxylic acids and choline chloride can degrade via esterification, even at room temperature, which could compromise their applicability. acs.org

Water: As a solvent, water is non-toxic, non-flammable, and readily available, making it a highly desirable green solvent. dntb.gov.ua Emulsion polymerization, which uses water as the dispersion medium, is a well-established technique for producing acrylic polymers and offers environmental benefits over solvent-based methods. nih.govresitan.net This method can be adapted for the synthesis of acrylate (B77674) esters, providing a pathway to reduce the reliance on volatile organic compounds (VOCs). pcimag.comresearchgate.net

The table below summarizes the advantages and disadvantages of these green solvents in the context of acrylate synthesis.

| Solvent | Advantages | Disadvantages |

| Deep Eutectic Solvents (DESs) | Low vapor pressure, thermal stability, potential for recyclability, can act as a catalyst. tandfonline.comresearchgate.netrsc.org | Potential for degradation, recyclability challenges in the presence of certain reactants. bohrium.comacs.org |

| Water | Non-toxic, non-flammable, abundant, low cost. dntb.gov.uanih.gov | Can lead to challenges in product separation and potential for hydrolysis of reactants or products. |

Solvent-Free and Microwave-Assisted Reactions

Moving beyond solvent replacement, two significant strategies in green synthesis are the elimination of solvents altogether and the use of alternative energy sources like microwaves to accelerate reactions.

Solvent-Free Reactions: Conducting reactions without a solvent, also known as neat conditions, eliminates solvent-related waste and simplifies product purification. researchgate.net For the synthesis of acrylates, solvent-free methods are being explored to reduce the environmental footprint. rsc.org Michael addition reactions, a potential step in the synthesis of acrylate derivatives, have been successfully carried out under solvent-free conditions. researchgate.net

Microwave-Assisted Reactions: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. rsc.orgorientjchem.orgresearchgate.netresearchgate.net The synthesis of various furan (B31954) derivatives has been efficiently achieved using microwave assistance, suggesting its applicability to the production of Benzyl 3-(furan-2-yl)acrylate. rsc.orgresearchgate.netorganic-chemistry.org For example, the Paal-Knorr condensation to form furans can be accelerated under microwave conditions. organic-chemistry.org This technology offers a pathway to more energy-efficient processes. orientjchem.org

The following table compares conventional heating with microwave-assisted synthesis for furan derivatives.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often hours | Typically minutes. researchgate.net |

| Energy Input | Indirect heating of the reaction vessel | Direct heating of the reaction mixture |

| Yields | Variable | Often higher yields. researchgate.net |

| By-products | Can lead to more side reactions | Generally cleaner reactions with fewer by-products |

Design and Implementation of Recyclable and Reusable Catalytic Systems